molecular formula C26H25N3O3S B281157 N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No. B281157
M. Wt: 459.6 g/mol
InChI Key: WVQNEZZPZOMJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ was initially developed as an anti-cancer drug due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of cell survival, proliferation, and inflammation. However, recent studies have identified additional therapeutic applications for QNZ, including its potential as an anti-inflammatory agent, an immunosuppressant, and a treatment for autoimmune diseases.

Mechanism of Action

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the regulation of cell survival, proliferation, and inflammation. NF-κB is activated in response to a variety of stimuli, including cytokines, growth factors, and stress signals, and regulates the expression of genes involved in cell growth, survival, and inflammation. By inhibiting the activity of NF-κB, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide can reduce inflammation, inhibit cell growth, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of NF-κB, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in leukocyte recruitment. N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of NF-κB, making it a useful tool for studying the role of NF-κB in various cellular processes. However, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have off-target effects, including the inhibition of other transcription factors and enzymes. In addition, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One area of research is the development of more selective inhibitors of NF-κB that do not have off-target effects. Another area of research is the identification of new therapeutic applications for N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, including its potential as an anti-inflammatory agent, an immunosuppressant, and a treatment for autoimmune diseases. Finally, future research could focus on improving the solubility and bioavailability of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, which could increase its usefulness as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-butylphenylamine with 8-hydroxyquinoline to form 4-butylphenyl-8-hydroxyquinoline. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 4-aminobenzamide to form N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit the activity of NF-κB has made it a promising candidate for the treatment of cancer, inflammatory diseases, and autoimmune diseases. In addition, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have immunosuppressive effects, making it a potential treatment for organ transplant rejection and other autoimmune diseases.

properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(4-butylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C26H25N3O3S/c1-2-3-6-19-10-14-22(15-11-19)28-26(30)21-12-16-23(17-13-21)29-33(31,32)24-9-4-7-20-8-5-18-27-25(20)24/h4-5,7-18,29H,2-3,6H2,1H3,(H,28,30)

InChI Key

WVQNEZZPZOMJEE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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